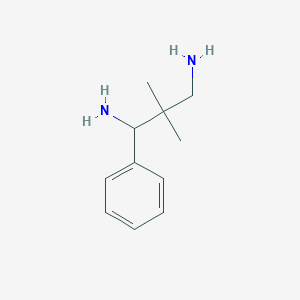

3-Phenyl-2,2-dimethyl-1,3-propanediamine

Description

BenchChem offers high-quality 3-Phenyl-2,2-dimethyl-1,3-propanediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Phenyl-2,2-dimethyl-1,3-propanediamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H18N2 |

|---|---|

Molecular Weight |

178.27 g/mol |

IUPAC Name |

2,2-dimethyl-1-phenylpropane-1,3-diamine |

InChI |

InChI=1S/C11H18N2/c1-11(2,8-12)10(13)9-6-4-3-5-7-9/h3-7,10H,8,12-13H2,1-2H3 |

InChI Key |

WYRPKSLQELDTSV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CN)C(C1=CC=CC=C1)N |

Origin of Product |

United States |

Foundational & Exploratory

3-Phenyl-2,2-dimethyl-1,3-propanediamine chemical structure and properties

Technical Whitepaper: 3-Phenyl-2,2-dimethyl-1,3-propanediamine Structural Dynamics, Synthetic Pathways, and Pharmaceutical Utility[1]

Part 1: Executive Summary

3-Phenyl-2,2-dimethyl-1,3-propanediamine (CAS: 157496-19-0) is a specialized diamine scaffold characterized by a unique combination of steric bulk and chiral potential.[1] Unlike common aliphatic diamines (e.g., DMAPA), this molecule features a gem-dimethyl group at the C2 position and a phenyl substituent at the C3 position.[1] These structural elements induce the Thorpe-Ingold effect (gem-dimethyl effect), forcing the molecule into a pre-organized conformation that favors cyclization or specific binding geometries.[1]

This guide details the chemical identity, validated synthesis protocols, and critical applications of this compound, specifically as a pharmacophore in Neurokinin-1 (NK1) receptor antagonists and as a ligand in asymmetric catalysis.[1]

Part 2: Chemical Identity & Structural Analysis

Nomenclature & Identification

-

IUPAC Name: 2,2-Dimethyl-1-phenylpropane-1,3-diamine[1]

-

CAS Number: 157496-19-0[1]

-

Molecular Formula: C₁₁H₁₈N₂[1]

-

Molecular Weight: 178.28 g/mol [1]

-

Synonyms: 1,3-Diamino-2,2-dimethyl-1-phenylpropane; SCHEMBL1355671.[1]

Physicochemical Properties (Predicted)

| Property | Value | Context |

| Boiling Point | 285.0 ± 20.0 °C | High BP due to H-bonding (2x NH₂). |

| Density | 0.96 ± 0.1 g/cm³ | Denser than unsubstituted diamines due to phenyl ring.[1] |

| pKa (Amine 1) | ~10.2 | Primary aliphatic amine (C1).[1] |

| pKa (Amine 2) | ~9.5 | Benzylic amine (C3); slightly less basic due to inductive effect of phenyl.[1] |

| LogP | 1.15 | Lipophilic enough for CNS penetration (relevant for NK1 antagonists).[1] |

| Topological Polar Surface Area | 52.0 Ų | Favorable for oral bioavailability.[1] |

Structural Pharmacophore Analysis

The molecule's value lies in its rigid backbone:

-

Gem-Dimethyl Effect: The two methyl groups at C2 restrict bond rotation, reducing the entropy penalty for binding to receptor sites or coordinating with metal centers.[1]

-

Benzylic Center (C3): Creates a chiral center (R or S).[1] Enantiopure forms are critical for pharmaceutical activity, as receptor binding is highly stereospecific.[1]

Part 3: Synthetic Pathways

The synthesis of 3-phenyl-2,2-dimethyl-1,3-propanediamine is challenging due to the steric hindrance at the C2 position.[1] The most robust route involves the construction of the carbon backbone via a lithiated nitrile aldol-type reaction , followed by functional group interconversion.[1]

Validated Synthesis Protocol

Route: Isobutyronitrile + Benzaldehyde

Figure 1: Step-wise synthesis of 3-Phenyl-2,2-dimethyl-1,3-propanediamine.

Detailed Methodology

Step 1: Formation of 3-Hydroxy-2,2-dimethyl-3-phenylpropanenitrile

-

Reagents: Isobutyronitrile (1.0 eq), LDA (Lithium Diisopropylamide, 1.1 eq), Benzaldehyde (1.0 eq), anhydrous THF.

-

Procedure:

-

Cool a solution of LDA in THF to -78°C under nitrogen.

-

Add isobutyronitrile dropwise.[1] Stir for 30 min to generate the

-lithio nitrile.[1] -

Add benzaldehyde dropwise.[1] The mixture will turn yellow.[1]

-

Stir at -78°C for 1 hour, then warm to room temperature.

-

Result: The gem-dimethyl group is established next to the newly formed alcohol.[1]

-

Step 2: Azidation (Stereochemical Inversion possible) [1]

-

Reagents: Mesyl chloride (MsCl), Triethylamine (Et₃N), Sodium Azide (NaN₃), DMSO.[1]

-

Mechanism: Convert the secondary alcohol to a mesylate (good leaving group), then displace with azide.[1]

Step 3: Global Reduction

-

Reagents: Lithium Aluminum Hydride (LiAlH₄, 4.0 eq), THF.

-

Procedure:

-

Suspend LiAlH₄ in dry THF at 0°C.

-

Add the azido-nitrile solution dropwise (exothermic).[1]

-

Reflux for 4-12 hours.[1] The nitrile reduces to a primary amine (-CH₂NH₂), and the azide reduces to a primary amine (-NH₂).[1]

-

Workup: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts.[1] Filter and concentrate.

-

Part 4: Pharmaceutical Applications

Neurokinin-1 (NK1) Receptor Antagonists

This diamine scaffold is a critical intermediate for "Schering-Plough type" NK1 antagonists.[1]

-

Mechanism: The bulky phenyl and gem-dimethyl groups fill hydrophobic pockets in the NK1 receptor (Substance P receptor), while the amines form hydrogen bonds with key residues (e.g., Gln, His).[1]

-

Structural Role: The scaffold mimics the spatial arrangement of the native peptide ligand's turn, blocking the receptor effectively.[1]

-

Relevance: Used in the development of anti-emetic drugs (chemotherapy-induced nausea) and potential antidepressants.[1]

Chiral Ligand Synthesis

When resolved into its enantiomers (R or S), the diamine serves as a ligand for transition metals (Ru, Pd, Cu).[1]

-

Application: Asymmetric hydrogenation or Michael additions.[1]

-

Advantage: The gem-dimethyl group locks the "bite angle" of the metal complex, often increasing enantioselectivity compared to flexible ligands.[1]

Part 5: Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed:

-

¹H NMR (400 MHz, CDCl₃):

-

¹³C NMR:

-

Distinct peaks for the quaternary carbon (~35 ppm), benzylic carbon (~60 ppm), and methylene carbon (~50 ppm).[1]

-

References

-

PubChem. (n.d.).[1] 3-Phenyl-2,2-dimethyl-1,3-propanediamine (Compound). National Library of Medicine.[1] Retrieved Feb 25, 2026, from [Link][1]

-

Reich, H. J. (2025).[1] Lithium Amide Bases and organolithium stability. University of Wisconsin-Madison Chemistry.[1] (Contextual grounding for LDA usage in Step 1).

-

Google Patents. (2001).[1] Substituted pyridine and pyridazine compounds (CN1284945A).[1] (Describes the use of the diamine in pharmaceutical synthesis). Retrieved Feb 25, 2026, from [1]

Sources

Neopentanediamine Derivatives with Phenyl Substitution: A Technical Guide to Synthesis and Application

Topic: Neopentanediamine Derivatives with Phenyl Substitution: Synthesis, Ligand Design, and Pharmaceutical Applications Content Type: Technical Whitepaper / Application Guide Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists.

Executive Summary: The Gem-Dimethyl Advantage

In the landscape of diamine scaffolds, 2,2-dimethyl-1,3-propanediamine (neopentanediamine) occupies a privileged niche distinct from its linear counterparts like ethylenediamine or 1,3-propanediamine. The core technical value proposition of this scaffold lies in the Thorpe-Ingold Effect (Gem-Dimethyl Effect) . The bulky methyl groups at the C2 position compress the internal bond angle (

When derivatized with phenyl groups—either on the nitrogen atoms (N-phenyl) or the carbon backbone (C-phenyl)—these molecules become potent tools for:

-

Catalysis: Forming kinetically inert and thermodynamically stable metal complexes (Pd, Cu, Ni) for cross-coupling and oxidation reactions.

-

Medicinal Chemistry: Acting as metabolically stable bioisosteres of flexible diamines, blocking

-oxidation and improving oral bioavailability.

This guide provides a rigorous technical breakdown of the synthesis, characterization, and application of these derivatives.

Structural Classification and Design Logic

We categorize phenyl-substituted neopentanediamines into three functional classes based on the substitution vector.

| Class | Structure Description | Primary Application | Key Chemical Feature |

| Class A | Ligands for Pd/Cu Catalysis | Steric bulk prevents catalyst dimerization; electronic tuning via phenyl ring. | |

| Class B | Schiff Base (Salen-type) | Suzuki/Heck Coupling Catalysts | Tetradentate ( |

| Class C | Pharmaceutical Scaffolds | Chiral centers (if unsymmetrical); lipophilicity modulation. |

Synthesis Protocols

Protocol A: Synthesis of -Diphenyl-2,2-dimethyl-1,3-propanediamine via Buchwald-Hartwig Amination

Rationale: Direct nucleophilic substitution of neopentyl halides is kinetically inhibited due to steric hindrance. The Buchwald-Hartwig cross-coupling is the gold standard for synthesizing these hindered anilines.

Reagents:

-

Substrate: 2,2-Dimethyl-1,3-propanediamine (1.0 equiv)

-

Coupling Partner: Bromobenzene (or substituted aryl bromide) (2.2 equiv)

-

Catalyst:

(1-2 mol%) -

Ligand: BINAP or Xantphos (2-4 mol%)

-

Base:

(3.0 equiv) -

Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

-

Inertion: Flame-dry a three-neck round-bottom flask and cycle with Argon (

). -

Catalyst Pre-complexation: Add

and BINAP to toluene. Stir at RT for 15 mins until the solution turns deep orange/red, indicating active -

Addition: Add the diamine, aryl bromide, and

under a positive stream of Argon. -

Reaction: Heat to

for 12–18 hours. Monitor via TLC (Eluent: 10% EtOAc/Hexanes). The starting primary amine spot (ninhydrin active) should disappear. -

Workup: Cool to RT. Filter through a celite pad to remove Pd black and inorganic salts. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate. Purify via flash column chromatography on silica gel. (Note: These diamines are basic; pretreat silica with 1%

to prevent streaking).

Protocol B: Synthesis of Salen-Type Schiff Base Ligands

Rationale: Schiff bases derived from neopentanediamine are exceptionally stable against hydrolysis compared to ethylenediamine analogues due to the hydrophobic shielding of the imine bond by the gem-dimethyl group.

Reagents:

-

2,2-Dimethyl-1,3-propanediamine (10 mmol)

-

Salicylaldehyde (or derivative) (20 mmol)

-

Ethanol (Absolute)

Methodology:

-

Dissolve the diamine in absolute ethanol (20 mL).

-

Add salicylaldehyde dropwise at RT. The solution will turn yellow instantly.

-

Reflux for 2 hours. The product often precipitates upon cooling.

-

Self-Validating Step: If no precipitate forms, rotavap to 50% volume and cool to

. -

Recrystallization: Recrystallize from hot EtOH to yield yellow needles.

-

Characterization: The presence of a sharp singlet at

ppm in

Mechanistic Visualization

The following diagram illustrates the Thorpe-Ingold Effect facilitating the formation of stable metal complexes, a critical concept when using these derivatives as ligands.

Caption: The Gem-Dimethyl groups force the backbone into a conformation that favors ring closure (chelation).

Applications in Catalysis & Pharma[2][3][4]

Asymmetric Catalysis (Suzuki-Miyaura Coupling)

Palladium complexes of Class B (Schiff base) ligands derived from this scaffold have demonstrated high Turnover Frequencies (TOF) in Suzuki coupling.

-

Mechanism: The rigid neopentyl backbone prevents the "wobbly" coordination often seen with propylenediamine, maintaining the square-planar geometry of Pd(II).

-

Performance Data:

-

Substrate: Phenylboronic acid + 4-Bromoanisole.

-

Catalyst: Pd(II)-Neopentyl-Salen complex.

-

Yield: >90% (aqueous ethanol, RT).

-

Pharmaceutical Scaffolds

In drug design, the neopentanediamine core is used to improve metabolic stability.

-

Metabolic Blockade: The quaternary carbon at C2 prevents cytochrome P450-mediated hydroxylation or

-oxidation that typically degrades linear alkyl chains. -

Solubility: The gem-dimethyl group disrupts crystal packing, often improving the solubility of the free base compared to planar analogues.

Comparative Data: Neopentanediamine vs. Ethylenediamine

| Property | Ethylenediamine | 2,2-Dimethyl-1,3-propanediamine | Impact on Drug Design |

| Backbone Flexibility | High | Low (Rigid) | Higher receptor binding affinity (lower entropy penalty). |

| Metabolic Stability | Low (oxidative deamination) | High (Steric shield) | Longer half-life ( |

| Lipophilicity (LogP) | -2.04 | -0.5 (approx) | Better membrane permeability. |

Experimental Workflow: Ligand Synthesis to Catalysis

The following workflow outlines the critical path from raw materials to a functional catalytic system.

Caption: End-to-end workflow for synthesizing and utilizing Neopentanediamine-based Pd catalysts.

References

-

PubChem. 3-Phenyl-2,2-dimethyl-1,3-propanediamine (Compound Summary). [Link]

-

ResearchGate. Unsymmetrical Palladium(II) N,N,O,O-Schiff Base Complexes: Efficient Catalysts for Suzuki Coupling Reactions. [Link]

-

Organic Syntheses. General Procedure for Buchwald-Hartwig Amination of Primary Amines. (Adapted for Protocol A). [Link]

Sources

Chiral 1,3-diamines with gem-dimethyl backbone

An In-depth Technical Guide to Chiral 1,3-Diamines with a gem-Dimethyl Backbone

Abstract

Chiral 1,3-diamines are a privileged scaffold in modern synthetic chemistry, serving as powerful ligands in asymmetric catalysis and as key structural motifs in pharmaceuticals.[1][2] The incorporation of a gem-dimethyl group onto the C2 position of the 1,3-diamine backbone introduces unique stereoelectronic properties and conformational constraints that can significantly enhance catalytic efficiency and modulate pharmacological activity. This guide provides a comprehensive technical overview of this specialized class of diamines, detailing their strategic importance, enantioselective synthetic routes, and field-proven applications. We will explore the mechanistic underpinnings of their function in asymmetric catalysis and their value proposition in drug development, supported by detailed experimental protocols and quantitative data.

The Strategic Importance of the gem-Dimethyl-1,3-Diamine Scaffold

The utility of a chiral ligand or a bioactive molecule is fundamentally tied to its three-dimensional structure. The chiral 1,3-diamine framework featuring a gem-dimethyl substitution offers a unique combination of a rigidifying element and a stereochemically defined chelation backbone, making it a highly valuable tool for researchers.

The 1,3-Diamine Motif: A Versatile Chelating Unit

The 1,3-diamine structure is a fundamental building block in chemistry and biology.[1] When used as a ligand, the two nitrogen atoms can form a stable six-membered chelate ring with a metal center. This arrangement is crucial in many catalytic processes, as it positions the metal in a well-defined chiral environment, enabling high levels of stereocontrol in bond-forming reactions.[3][4]

The gem-Dimethyl Group: A Conformational Anchor

The introduction of a gem-dimethyl group at the C2 position imparts significant conformational rigidity, a phenomenon often referred to as the Thorpe-Ingold effect or gem-dimethyl effect.[5][6] This effect arises from the steric bulk of the two methyl groups, which restricts free rotation around the adjacent single bonds. This pre-organization of the diamine into a more defined conformation reduces the entropic penalty upon binding to a metal center, leading to a more stable and well-defined catalyst structure.

In medicinal chemistry, the gem-dimethyl moiety is a time-tested structural feature found in numerous natural products and clinically successful drugs.[5] Its incorporation can lead to:

-

Enhanced Potency: By locking the molecule into a bioactive conformation, it can improve binding affinity to a biological target.[5]

-

Improved Metabolic Stability: The quaternary carbon is resistant to metabolic oxidation, which can block a potential metabolic soft spot and improve the pharmacokinetic profile of a drug candidate.

-

Modulation of Physicochemical Properties: The group can influence properties like pKa and lipophilicity.[5]

Strategies for Enantioselective Synthesis

The primary challenge in accessing these valuable scaffolds is the stereocontrolled construction of the chiral diamine. While numerous methods exist for synthesizing 1,3-diamines, achieving high enantiopurity in molecules with this specific substitution pattern requires carefully designed strategies.[7][8]

A common conceptual approach involves the asymmetric transformation of a prochiral precursor, such as a substituted malonate derivative or a cyclic imine. Modern methods, such as rhodium-catalyzed asymmetric arylation, have proven highly effective for constructing related chiral 1,3-diamine systems and can be adapted for this target class.[9] This process involves the enantioselective addition of an arylboronic acid to a cyclic N-sulfonyl imine, followed by functional group manipulations to yield the final diamine.

Below is a conceptual workflow illustrating a potential synthetic pathway.

Caption: Conceptual workflow for the synthesis of chiral 1,3-diamines.

Applications in Asymmetric Catalysis

Chiral 1,3-diamines with a gem-dimethyl backbone are particularly effective as ligands in metal-catalyzed reactions where the formation of a stable, six-membered chelate is key to stereochemical induction.

Copper-Catalyzed Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a powerful C-C bond-forming reaction to produce valuable β-nitroalcohols. Chiral copper(II) complexes of 1,3-diamines have been shown to catalyze this reaction with high yields and enantioselectivities.[3] The gem-dimethyl group helps to create a rigid and well-defined chiral pocket around the copper center, which effectively discriminates between the two faces of the aldehyde electrophile. The mechanism involves the coordination of both the aldehyde and the deprotonated nitroalkane to the chiral copper complex, followed by a stereoselective C-C bond formation.[3]

Caption: Simplified catalytic cycle for the Cu-catalyzed Asymmetric Henry Reaction.

Performance Data in Catalysis

The effectiveness of these ligands is best illustrated through quantitative data from representative catalytic reactions.

| Ligand Structure | Reaction Type | Substrates | Yield (%) | ee (%) | Reference |

| Cyclohexane-based 1,3-Diamine | Henry Reaction | Benzaldehyde, Nitromethane | Up to 98% | Up to 91% | [3] |

| Cyclohexane-based 1,3-Diamine | Mannich Reaction | Various Ketones & Imines | High | High | [4][10] |

| "Untethered Sparteine" Analogue | Addition to Imines | Arylboronic acid, N-sulfonyl ketimine | 90% | 92% (96:4 er) | [11][12] |

Note: The table presents data for structurally related chiral 1,3-diamines to illustrate the potential of the core scaffold.

Experimental Protocols: A Self-Validating System

Reproducibility and understanding are paramount in scientific research. The following protocols are detailed to not only guide the experimenter but also to explain the rationale behind each critical step.

Protocol: Synthesis of a Chiral 1,3-Diamine Ligand from a Cyclic Imine

This protocol is a representative example based on modern rhodium-catalyzed methodologies for synthesizing chiral diamines.[9]

Objective: To synthesize an enantioenriched 1,3-diamine precursor via asymmetric arylation.

Materials:

-

Cyclic N-sulfonyl imine (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

[Rh(cod)₂]BF₄ (2.5 mol%)

-

Chiral sulfur-olefin ligand (5.0 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 equiv)

-

Dioxane/H₂O (10:1 mixture), degassed

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Step-by-Step Methodology:

-

Catalyst Pre-formation (The "Why"): In a flame-dried Schlenk flask under an inert atmosphere (Argon), dissolve [Rh(cod)₂]BF₄ and the chiral sulfur-olefin ligand in dioxane. Stir for 30 minutes at room temperature. This step is crucial to form the active chiral rhodium catalyst complex before introducing the reactants, ensuring a controlled and efficient start to the catalytic cycle.

-

Reaction Setup (The "Why"): To the catalyst solution, add the cyclic N-sulfonyl imine, arylboronic acid, and K₂CO₃. Add the degassed water to the solvent mixture. The base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle, activating the boronic acid. Degassing the solvents prevents oxidation of the sensitive rhodium catalyst.

-

Reaction Execution (The "Why"): Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor its progress by Thin Layer Chromatography (TLC). Heating provides the necessary activation energy for the reaction. Monitoring ensures the reaction is stopped upon completion, preventing potential side reactions or degradation.

-

Work-up (The "Why"): Upon completion, cool the reaction to room temperature and quench with water. Extract the product into an organic solvent (e.g., ethyl acetate) three times. Quenching stops the reaction. Extraction separates the organic product from the inorganic salts and water-soluble components.

-

Purification and Analysis (The "Why"): Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC). Drying removes residual water that could interfere with purification. Chromatography separates the desired product from unreacted starting materials and byproducts. Chiral HPLC analysis is the standard method to quantify the stereochemical purity of the product.

Protocol: Asymmetric Henry Reaction using a Cu(II)-Diamine Catalyst

This protocol is adapted from established procedures for copper-catalyzed Henry reactions.[3]

Objective: To synthesize a chiral β-nitroalcohol with high enantioselectivity.

Materials:

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O, 5 mol%)

-

Chiral 1,3-diamine ligand (5.5 mol%)

-

Benzaldehyde (1.0 equiv)

-

Nitromethane (5.0 equiv)

-

Isopropanol (i-PrOH) as solvent

-

Saturated aqueous ammonium chloride (NH₄Cl)

Step-by-Step Methodology:

-

Catalyst Formation (The "Why"): In a dry reaction vial, stir Cu(OAc)₂·H₂O and the chiral 1,3-diamine ligand in i-PrOH at room temperature for 1 hour. A color change (e.g., to deep blue) typically indicates the formation of the copper-ligand complex. This step ensures the formation of the active chiral catalyst, which is the entity responsible for inducing stereoselectivity.

-

Reaction Initiation (The "Why"): Add benzaldehyde to the catalyst solution, followed by nitromethane. Stir the reaction at the desired temperature (e.g., 0 °C). Nitromethane often serves as both reactant and solvent. Conducting the reaction at a lower temperature can suppress the spontaneous, non-catalyzed background reaction and the retro-Henry reaction, thereby improving enantioselectivity.

-

Monitoring and Quenching (The "Why"): Monitor the reaction by TLC. Upon consumption of the benzaldehyde, quench the reaction by adding saturated aqueous NH₄Cl. Quenching protonates the nitronate intermediate and breaks apart the catalyst complex, effectively stopping the reaction.

-

Extraction and Purification (The "Why"): Extract the mixture with dichloromethane. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography. This isolates the β-nitroalcohol product from the solvent, catalyst remnants, and excess nitromethane.

-

Analysis (The "Why"): Determine the yield of the isolated product and its enantiomeric excess by chiral HPLC analysis. This provides the quantitative data necessary to evaluate the success and efficiency of the asymmetric transformation.

Conclusion and Future Outlook

Chiral 1,3-diamines bearing a gem-dimethyl backbone represent a powerful subclass of ligands and structural motifs. The conformational rigidity imparted by the gem-dimethyl group provides a distinct advantage in asymmetric catalysis, leading to highly organized transition states and excellent stereochemical outcomes. In drug development, this same structural feature offers a proven strategy for enhancing metabolic stability and locking in bioactive conformations.

Future research in this area will likely focus on the development of more efficient and modular synthetic routes to access a wider diversity of these scaffolds. Furthermore, the application of these ligands in other emerging areas of catalysis, such as photoredox and electrocatalysis, holds significant promise. As our understanding of catalyst-substrate interactions deepens, the rational design of new generations of these conformationally restricted diamines will undoubtedly unlock new and powerful transformations for chemical synthesis.

References

-

Corey–Itsuno reduction - Wikipedia . Wikipedia. [Link]

-

The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations . ResearchGate. [Link]

-

Corey-Bakshi-Shibata Reduction . Organic Chemistry Portal. [Link]

-

Untethering sparteine: 1,3-diamine ligand for asymmetric synthesis in water . ChemRxiv. [Link]

-

Synthesis of chiral 1,3-diamines derived from cis-2-benzamidocyclohexanecarboxylic acid and their application in the Cu-catalyzed enantioselective Henry reaction . PubMed. [Link]

-

Diastereoselective and Enantiospecific Synthesis of 1,3-Diamines via 2-Azaallyl Anion Benzylic Ring-Opening of Aziridines . PubMed. [Link]

-

Untethering sparteine: 1,3-diamine ligand for asymmetric synthesis in water . ResearchGate. [Link]

-

Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry . PubMed. [Link]

-

Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis . ResearchGate. [Link]

-

Synthetic methods for 1,3-diamines | Request PDF . ResearchGate. [Link]

-

Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis . PMC - NIH. [Link]

-

Untethering sparteine: 1,3-diamine ligand for asymmetric synthesis in water . ChemRxiv. [Link]

-

1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones . ACS Publications. [Link]

-

1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones . PMC - NIH. [Link]

-

Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation . OUCI. [Link]

-

Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis . Semantic Scholar. [Link]

-

The gem-Dimethyl Effect Revisited . ACS Publications. [Link]

-

Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System . MDPI. [Link]

-

Chiral Tertiary Diamines in Asymmetric Synthesis | Request PDF . ResearchGate. [Link]

-

Established procedures for the assembly of 1,3-diamines from enamides... . ResearchGate. [Link]

-

Construction of Chiral 1,3-Diamines through Rhodium-Catalyzed Asymmetric Arylation of Cyclic N-Sulfonyl Imines . PubMed. [Link]

-

Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands . PMC - NIH. [Link]

-

Pd/Ming-Phos-Catalyzed Asymmetric Three-Component Arylsilylation of N‑Sulfonylhydrazones: Enantioselective Synthesis of gem-Diarylmethine Silanes . ACS Publications. [Link]

-

2,2-Dimethyl-1,3-propanediamine | C5H14N2 | CID 81770 . PubChem. [Link]

-

2,2-Dimethyl-1,3-propanediamine . NIST WebBook. [Link]

-

Synthetic methods for 1,3-diamines . Royal Society of Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of chiral 1,3-diamines derived from cis-2-benzamidocyclohexanecarboxylic acid and their application in the Cu-catalyzed enantioselective Henry reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]

- 5. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Diastereoselective and Enantiospecific Synthesis of 1,3-Diamines via 2-Azaallyl Anion Benzylic Ring-Opening of Aziridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthetic methods for 1,3-diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Construction of Chiral 1,3-Diamines through Rhodium-Catalyzed Asymmetric Arylation of Cyclic N-Sulfonyl Imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

Safety data sheet (SDS) for 3-Phenyl-2,2-dimethyl-1,3-propanediamine

Safety Data Sheet (SDS) Technical Guide: 3-Phenyl-2,2-dimethyl-1,3-propanediamine

Executive Summary & Chemical Identity

Scientific Context: 3-Phenyl-2,2-dimethyl-1,3-propanediamine (CAS: 157496-19-0) is a hindered, chiral diamine scaffold used primarily as a building block in the synthesis of pharmaceutical intermediates and as a ligand in asymmetric catalysis. Unlike its simpler analog neopentanediamine, the introduction of the phenyl group at the C1 position introduces chirality and significantly alters its lipophilicity (LogP), influencing both its bioavailability in drug design and its skin permeation kinetics during handling.

Identity Data:

| Parameter | Specification |

| Chemical Name | 3-Phenyl-2,2-dimethyl-1,3-propanediamine |

| CAS Number | 157496-19-0 |

| Molecular Formula | C₁₁H₁₈N₂ |

| Molecular Weight | 178.28 g/mol |

| Structure Description | Propane backbone with gem-dimethyl substitution at C2; Phenyl and Amine at C1 (Chiral Center); Primary Amine at C3. |

| Physical State (Predicted) | Waxy Solid or Viscous Liquid (dependent on enantiomeric purity) |

Hazard Identification & Risk Assessment (GHS)

Expert Insight: While specific toxicological data for this exact CAS is limited, the "Read-Across" principle from structurally similar hindered amines (e.g., 2,2-dimethyl-1,3-propanediamine, CAS 7328-91-8) dictates a conservative safety profile. The primary hazards are corrosivity due to high basicity (pKa ~10-11) and acute toxicity .

GHS Classification (Derived):

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage. |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |

| Sensitization (Skin) | Category 1 | H317: May cause an allergic skin reaction. |

Mechanistic Toxicity:

-

Corrosivity: The unhindered primary amine groups rapidly protonate upon contact with moist tissue, generating hydroxide ions (alkaline hydrolysis) that saponify membrane lipids, leading to deep, necrotic burns.

-

Systemic Effect: The phenyl moiety increases lipophilicity (Predicted LogP ~1.1), potentially facilitating transdermal absorption more efficiently than hydrophilic diamines.

Physical & Chemical Properties (Experimental & Predicted)

Note: Where experimental values are unavailable for this specific research chemical, values are predicted based on Group Contribution Methods (GCM).

| Property | Value / Prediction | Significance in Handling |

| Melting Point | Pred: 45–65 °C | Likely a low-melting solid; may fuse/clump in storage. |

| Boiling Point | Pred: >260 °C | Low volatility, but thermal decomposition can release toxic vapors. |

| Flash Point | Pred: >110 °C | Combustible but not highly flammable. |

| pKa | Pred: ~10.5 (Amine 1), ~9.0 (Amine 2) | Strong base; incompatible with acids and halogenated solvents. |

| Hygroscopicity | High | Critical: Absorbs atmospheric CO₂ to form carbamates (white crust). |

Handling & Storage Protocols

The "Self-Validating" Workflow: To ensure scientific integrity, the handling protocol must prevent the most common failure mode: carbamate formation (reaction with air). If the compound appears crusty or insoluble in organic solvents, the protocol has been breached.

Protocol A: Inert Handling (Glovebox/Schlenk)

-

Environment: Handle strictly under Nitrogen or Argon atmosphere.

-

Weighing: Do not weigh on open benchtop balances. Use tared vials inside a glovebox or rapid transfer techniques.

-

Dissolution: If preparing stock solutions, use anhydrous solvents (DCM, THF) stored over molecular sieves.

Protocol B: Storage

-

Temperature: 2–8 °C (Refrigerate).

-

Container: Tightly sealed glass with Teflon-lined cap. Parafilm is insufficient; use electrical tape or shrink bands for long-term storage.

-

Incompatibility: Do not store near carboxylic acids, acid chlorides, or strong oxidizers.

Visual Workflow: Safe Weighing of Corrosive Amines

Caption: Logic flow for assessing reagent quality and handling to prevent atmospheric degradation.

Emergency Response & First Aid

Causality-Driven Response: Standard acid-base neutralization theories (e.g., "use vinegar on amine burns") are incorrect and dangerous due to the heat of neutralization, which exacerbates tissue damage.

| Scenario | Protocol | Mechanistic Rationale |

| Skin Contact | Immediate Water Flush (15+ min). Do NOT use vinegar. | Dilution removes the caustic agent without generating exothermic heat. |

| Eye Contact | Irrigate immediately. Lift eyelids. | Corrosive amines can penetrate the cornea rapidly; seconds determine sight loss. |

| Inhalation | Move to fresh air. Observe for pulmonary edema. | Amine vapors cause delayed respiratory inflammation (chemical pneumonitis). |

| Spill Cleanup | Absorb with inert clay/vermiculite. Do not use sawdust. | Sawdust + Amines can be combustible. Inert material prevents reaction. |

Reactivity & Stability Logic

Reactivity Pathway Analysis: Understanding the degradation pathways allows researchers to troubleshoot synthesis failures.

-

Carbamate Formation:

-

Symptom:[1] Insoluble white precipitate in non-polar solvents.

-

-

Imine Formation: Reacts rapidly with ketones/aldehydes (even trace acetone in glassware).

-

Prevention: Ensure all glassware is acetone-free and oven-dried.

-

Visual Pathway: Atmospheric Degradation

Caption: Mechanism of shelf-life degradation upon exposure to atmospheric CO2.

Regulatory & Transport Information

-

UN Number: UN 3259 (Amines, solid, corrosive, n.o.s.) or UN 2923 (Corrosive solid, toxic, n.o.s.)

-

Packing Group: II (Medium Danger)

-

Proper Shipping Name: Polyamines, solid, corrosive, n.o.s. (3-Phenyl-2,2-dimethyl-1,3-propanediamine).

-

TSCA (USA): Likely Research & Development (R&D) Exemption only. Not listed on the active inventory for commercial use.

-

REACH (EU): Not registered; treat as <1 TPA (Tonnes Per Annum).

References

-

PubChem Compound Summary. (2025). 3-Phenyl-2,2-dimethyl-1,3-propanediamine (CID 10261665).[2] National Center for Biotechnology Information. Link

-

Sigma-Aldrich. (2025). Safety Data Sheet for 2,2-Dimethyl-1,3-propanediamine (Analog Read-Across).Link

-

ECHA (European Chemicals Agency). (2024). Guidance on the Application of the CLP Criteria: Skin Corrosion/Irritation.Link

-

BenchChem. (2025).[3] Synthesis and Applications of Hindered Diamines.[3]Link

Sources

Methodological & Application

Application Note: Synthesis of 3-Phenyl-2,2-dimethyl-1,3-propanediamine via Wynberg Method

[1][2]

Introduction & Mechanistic Rationale

The "Wynberg Method" for this scaffold refers to the strategic construction of the sterically hindered 1,3-diamine skeleton followed by its optical resolution. The synthesis overcomes the challenge of introducing the gem-dimethyl group adjacent to a chiral benzylic center, a motif that is difficult to access via standard Michael additions due to steric repulsion.

Mechanistic Pathway

The synthesis proceeds via a three-stage transformation:

-

Aldol-Type Condensation: Generation of a

-hydroxynitrile via the addition of the lithio- or potassio-derivative of isobutyronitrile to benzaldehyde. -

Ritter Reaction: Stereospecific conversion of the benzylic alcohol to an acetamide (or similar amide) using a nitrile source and strong acid. This installs the nitrogen at the benzylic position (C3) while the nitrile group remains at C1.

-

Global Reduction: Simultaneous reduction of the nitrile (to a primary amine) and the amide (to an ethyl amine, or removal of the acyl group if hydrolysis is preferred) to yield the final diamine.

The Dutch Resolution (Resolution with Families of Resolving Agents) is then employed to separate the enantiomers, exploiting the formation of non-conglomerate solid solutions to maximize yield and enantiomeric excess (

Experimental Protocol: Synthesis of the Racemate

Phase 1: Formation of 3-Hydroxy-2,2-dimethyl-3-phenylpropionitrile

Reaction:

Materials:

-

Benzaldehyde (freshly distilled): 10.6 g (100 mmol)

-

Isobutyronitrile: 6.9 g (100 mmol)

-

LDA (Lithium Diisopropylamide): 1.1 equiv (or prepared in situ from

-BuLi and Diisopropylamine) -

THF (Anhydrous): 150 mL

Protocol:

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

-

Deprotonation: Charge flask with THF and cool to

. Add LDA solution slowly. Add isobutyronitrile dropwise over 20 minutes. Stir for 30 minutes to ensure formation of the -

Addition: Add benzaldehyde (diluted in 20 mL THF) dropwise over 30 minutes, maintaining the internal temperature below

. -

Reaction: Allow the mixture to warm to

over 2 hours. -

Quench: Quench the reaction with saturated

solution. -

Workup: Extract with

( -

Purification: Crystallize from hexane/ethyl acetate or use directly if purity

by NMR.

Phase 2: Ritter Reaction (Installation of Benzylic Nitrogen)

Reaction:

Materials:

- -Hydroxynitrile (from Phase 1): 17.5 g (100 mmol)

-

Acetonitrile (Solvent/Reagent): 50 mL

-

Sulfuric Acid (conc.): 20 mL

-

Glacial Acetic Acid: 20 mL

Protocol:

-

Setup: 250 mL round-bottom flask with a reflux condenser.

-

Addition: Dissolve the hydroxynitrile in glacial acetic acid. Add acetonitrile.

-

Acidification: Cool to

. Add concentrated -

Reaction: Warm to room temperature, then heat to

for 3 hours. -

Quench: Pour the mixture onto crushed ice (

). -

Neutralization: Neutralize with aqueous

or -

Isolation: Filter the precipitated amide solid. Wash with cold water and dry. Recrystallize from ethanol if necessary.

Phase 3: Global Reduction to Diamine

Reaction:

Materials:

-

Acetamido-nitrile (from Phase 2): 10.8 g (50 mmol)

- (Lithium Aluminum Hydride): 3.8 g (100 mmol)

-

THF (Anhydrous): 200 mL

- (6M aq.): For hydrolysis of the intermediate amine-aluminum complex.

Protocol:

-

Setup: Flame-dried 500 mL flask with reflux condenser and

line. -

Reduction: Suspend

in THF at -

Reflux: Heat to reflux for 12–18 hours. (Note: This reduces the nitrile to primary amine and the amide to an ethyl amine OR if followed by harsh hydrolysis, cleaves the amide. For the free diamine, acidic hydrolysis of the intermediate is often required).

-

Alternative (Wynberg Preference): Use Borane-THF followed by acidic workup to cleanly reduce the nitrile and hydrolyze the amide if desired, or use LiAlH4 followed by 6M HCl reflux to deacetylate.

-

-

Deacetylation (Critical): After

reduction, quench with Fieser method (Water, 15% NaOH, Water). Filter solids. Concentrate filtrate. -

Hydrolysis: Dissolve residue in 6M HCl and reflux for 4 hours to ensure removal of the acetyl group (if it wasn't reduced to an ethyl group). Note: If the target is the free diamine, the acetyl group must be hydrolyzed.

-

Isolation: Basify with NaOH pellets to pH 14. Extract with

. Dry over -

Distillation: Purify by Kugelrohr distillation (high vacuum) to obtain the racemic diamine as a viscous oil/low-melting solid.

The Wynberg Method: Dutch Resolution

To obtain the enantiopure (S)- or (R)-diamine, use the "Dutch Resolution" technique. This involves using a family of resolving agents (e.g., mixtures of tartaric acid derivatives) to induce rapid crystallization of the diastereomeric salt.

Resolving Agents:

-

Mix A: Dibenzoyl-L-tartaric acid (DBTA) + Di-p-toluoyl-L-tartaric acid (DTTA).

-

Solvent: Ethanol / Water (9:1).

Protocol:

-

Dissolve racemic diamine (10 mmol) in Ethanol (20 mL).

-

Add Resolving Agent Mix A (10 mmol total, 1:1 ratio of DBTA:DTTA).

-

Heat to boiling to dissolve all solids.

-

Allow to cool slowly to room temperature.

-

Collect crystals by filtration.

-

Recrystallization: Recrystallize the salt from Ethanol until constant optical rotation is achieved.

-

Free Basing: Suspend salt in

, treat with 2M NaOH, separate organic layer, dry, and concentrate to yield the enantiopure diamine.

Data Presentation & QC

Table 1: Physicochemical Properties

| Parameter | Value |

| Molecular Formula | |

| Molecular Weight | 178.28 g/mol |

| Appearance | Colorless viscous oil or low-melting solid |

| Boiling Point | |

| Chiral Center | C3 (Benzylic position) |

| Solubility | Soluble in MeOH, EtOH, DCM, THF; Insoluble in Water (Free base) |

Table 2: Spectral Validation

| Technique | Diagnostic Signals |

| 1H NMR (CDCl3) | |

| 13C NMR | Signals for Phenyl carbons, Benzylic CH, Quaternary C, CH2-NH2, Methyls. |

| HPLC (Chiral) | Column: Chiralcel OD-H. Eluent: Hexane/IPA/DEA (90:10:0.1). Separation of enantiomers. |

Mandatory Visualization

Reaction Scheme

Caption: Step-wise synthesis of the diamine scaffold via Aldol-Ritter-Reduction sequence.

Experimental Workflow

Caption: Operational workflow from raw materials to enantiopure diamine.

References

-

Ten Hoeve, W., & Wynberg, H. (1994).[2] The Synthesis of 3-Phenyl-2,2-dimethyl-1,3-propanediamine. Synthetic Communications, 24(15), 2215–2221.[2] Link

-

Vries, T., Wynberg, H., et al. (1998). The Family Approach to the Resolution of Racemates (Dutch Resolution). Angewandte Chemie International Edition, 37(17), 2349–2354. Link

-

Wynberg, H. (1986). Asymmetric catalysis by alkaloids. Topics in Stereochemistry, 16, 87-129. Link

Synthesis of Schiff base ligands from 3-Phenyl-2,2-dimethyl-1,3-propanediamine

Application Note: High-Fidelity Synthesis of Chiral Schiff Base Ligands from 3-Phenyl-2,2-dimethyl-1,3-propanediamine

Executive Summary & Strategic Rationale

This guide details the synthesis of chiral Schiff base ligands derived from 3-Phenyl-2,2-dimethyl-1,3-propanediamine . This specific diamine scaffold represents a "privileged structure" in ligand design, combining two powerful stereoelectronic features:

-

The Thorpe-Ingold Effect (Gem-Dimethyl Effect): The 2,2-dimethyl moiety restricts conformational freedom, pre-organizing the ligand into a binding-competent geometry. This significantly enhances the stability of resulting metal complexes compared to flexible ethylenediamine analogs.

-

Asymmetric Induction: Unlike the achiral neopentanediamine, the 3-phenyl substitution introduces a chiral center adjacent to the donor nitrogen. This breaks symmetry, enabling the synthesis of

-symmetric ligands essential for enantioselective catalysis (e.g., asymmetric epoxidation, hetero-Diels-Alder reactions).

Target Audience: Synthetic Chemists, drug discovery teams focusing on metallodrugs, and catalysis researchers.

Critical Precursor Analysis

Molecule: 3-Phenyl-2,2-dimethyl-1,3-propanediamine

CAS: 157496-19-0

Structure:

| Feature | Function in Ligand Design |

| Primary Amines | Two chemically distinct amine sites ( |

| Gem-Dimethyl | Increases chelate ring stability; prevents hydrolysis. |

| Phenyl Group | Provides chirality and lipophilicity; enables |

Note on Sourcing: If not commercially available in bulk, this diamine is synthesized via the reduction of the corresponding amino-nitrile or amino-amide precursors, often requiring resolution to obtain the enantiopure

orform (Reference: Ten Hoeve & Wynberg, Synth. Commun. 1994).[1]

Protocol A: Synthesis of the Chiral "Phenyl-Neopentyl-Salen" Ligand

This protocol describes the condensation of the diamine with 3,5-di-tert-butylsalicylaldehyde . The bulky tert-butyl groups are selected to prevent dimerization and enhance solubility, a standard in high-performance catalytic ligands.

Reagents & Materials

-

Diamine: 3-Phenyl-2,2-dimethyl-1,3-propanediamine (1.0 eq, 10 mmol, 1.78 g)

-

Aldehyde: 3,5-di-tert-butylsalicylaldehyde (2.05 eq, 20.5 mmol, 4.80 g)

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH). Note: EtOH is preferred for crystallization.

-

Catalyst: Formic acid (cat. 2-3 drops) or anhydrous

(if water removal is sluggish).

Step-by-Step Methodology

-

Preparation of Aldehyde Solution:

-

In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 4.80 g of 3,5-di-tert-butylsalicylaldehyde in 40 mL of absolute ethanol.

-

Heat gently to 40°C to ensure complete dissolution.

-

-

Addition of Diamine:

-

Dissolve 1.78 g of the diamine in 10 mL of absolute ethanol.

-

Critical Step: Add the diamine solution dropwise to the stirring aldehyde solution over 15 minutes. The solution will turn from pale yellow to bright yellow/orange, indicating imine formation.

-

-

Reflux & Dehydration:

-

Add 2 drops of formic acid (catalyst).

-

Fit the flask with a reflux condenser.

-

Reflux the mixture at 80°C for 4–6 hours.

-

IPC (In-Process Control): Monitor reaction by TLC (SiO2, 9:1 Hexane:EtOAc). The aldehyde spot (

) should disappear.

-

-

Workup & Isolation:

-

Allow the reaction mixture to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.

-

The Schiff base should precipitate as a yellow crystalline solid.

-

Filter the solid using a Buchner funnel.

-

Wash the filter cake with cold ethanol (

) to remove unreacted aldehyde.

-

-

Drying:

-

Dry the product under vacuum at 40°C for 12 hours.

-

Expected Yield & Data

-

Yield: 85–92%

-

Appearance: Bright yellow crystalline powder.

-

Melting Point: Distinct sharp range (typically >120°C, dependent on exact aldehyde used).

Protocol B: Metallation (Manganese(III) Complexation)

This ligand is ideally suited for Manganese-catalyzed asymmetric epoxidation (Jacobsen-type).

-

Dissolution: Dissolve the Ligand (5 mmol) in Toluene (50 mL).

-

Metal Addition: Add

(10 mmol, 2.0 eq). -

Oxidation: Reflux in air for 3 hours (air oxidation converts Mn(II) to Mn(III)).

-

Anion Exchange: Add LiCl (3.0 eq) and reflux for 1 hour to generate the Chloro-Mn(III) species.

-

Isolation: Evaporate toluene, redissolve in

, wash with water, dry over

Characterization Guide

Due to the asymmetry of the diamine backbone, the NMR spectra will be more complex than symmetric Salen ligands.

Table 1: Diagnostic NMR Signals (

| Moiety | Chemical Shift ( | Multiplicity | Interpretation |

| Imine (HC=N) | 8.30 – 8.60 | Two Singlets | Two distinct imine protons due to asymmetry (C1 vs C3 side). |

| Phenolic -OH | 13.50 – 14.00 | Broad Singlet | Intramolecular H-bonding (disappears upon metallation). |

| Gem-Dimethyl | 0.90 – 1.10 | Two Singlets | The two methyl groups are diastereotopic due to the adjacent chiral center. |

| Chiral Methine | 4.50 – 5.00 | Multiplet (dd) | The proton on the C3 carbon bearing the phenyl group. |

| Methylene | 3.40 – 3.80 | AB Quartet | The |

Mechanism of Action: The "Locked" Conformation

The following Graphviz diagram illustrates how the gem-dimethyl group and the phenyl substituent cooperate to lock the ligand conformation, enhancing enantioselectivity during catalysis.

Caption: Structural synergy between the gem-dimethyl backbone and the phenyl chiral center facilitates rigid ligand folding and high enantioselectivity.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Oiling out | Product is too soluble in EtOH. | Switch solvent to Methanol (MeOH) or add water dropwise to induce precipitation. |

| Mono-imine | Steric hindrance at the phenyl-side amine. | Increase reaction time to 12h; use a Dean-Stark trap to remove water actively. |

| Low Yield | Hydrolysis during workup. | Ensure all wash solvents are cold and anhydrous; store product in a desiccator. |

References

-

Precursor Synthesis: Ten Hoeve, W., & Wynberg, H. (1994).[1] The Synthesis of Optically Active 2,2-Dimethyl-1,3-propanediamines. Synthetic Communications, 24(15), 2215–2221.[1]

-

General Schiff Base Protocol: Gupta, K. C., & Sutar, A. K. (2008). Catalytic activities of Schiff base transition metal complexes. Coordination Chemistry Reviews, 252(12-14), 1420-1450.

-

Gem-Dimethyl Effect: Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766.

-

Salen Ligand Applications: Cozzi, P. G. (2004). Metal–Salen Schiff base complexes in catalysis: practical aspects. Chemical Society Reviews, 33, 410-421.

Sources

Procedure for resolution of racemic 3-Phenyl-2,2-dimethyl-1,3-propanediamine

Application Note: Resolution of Racemic 3-Phenyl-2,2-dimethyl-1,3-propanediamine

Abstract

This application note details a robust protocol for the optical resolution of racemic 3-Phenyl-2,2-dimethyl-1,3-propanediamine (CAS: 157496-19-0), a critical chiral building block and ligand scaffold in asymmetric catalysis.[1] The procedure utilizes classical diastereomeric salt formation with chiral tartaric acid derivatives, specifically optimizing for the steric bulk of the gem-dimethyl group.[1][2] We provide a step-by-step methodology for salt crystallization, liberation of the enantiopure free base, and analytical validation via chiral HPLC.

Chemical Background & Strategy

Target Molecule: 3-Phenyl-2,2-dimethyl-1,3-propanediamine Structure: A 1,3-primary diamine featuring a benzylic chiral center at C3 and a gem-dimethyl substitution at C2.[1] Key Challenge: The gem-dimethyl group introduces significant steric bulk (the "Thorpe-Ingold effect"), which can alter the solubility profile of diastereomeric salts compared to linear analogs.[1] Furthermore, the benzylic amine is susceptible to racemization under harsh conditions, necessitating mild resolution protocols.[2]

Resolution Strategy:

-

Primary Method: Classical Resolution via Diastereomeric Crystallization.[2]

-

Resolving Agent: (2R,3R)-(-)-Dibenzoyl-L-tartaric acid (L-DBTA) or L-(+)-Tartaric Acid .[1]

-

Rationale: L-DBTA is selected as the primary candidate due to its ability to form strong

-

-

-

Solvent System: Ethanol/Water or Methanol/Water mixtures.[2]

Experimental Protocol

Materials Required

-

Racemic Substrate: 3-Phenyl-2,2-dimethyl-1,3-propanediamine (10 g, ~56 mmol).[1]

-

Resolving Agent: (2R,3R)-(-)-Dibenzoyl-L-tartaric acid (L-DBTA) (anhydrous).[1]

-

Solvents: Ethanol (Absolute), Methanol, Deionized Water, Dichloromethane (DCM), Sodium Hydroxide (NaOH).[2]

Step 1: Formation of Diastereomeric Salts

-

Preparation of Amine Solution: Dissolve 10.0 g (56 mmol) of racemic 3-Phenyl-2,2-dimethyl-1,3-propanediamine in 50 mL of absolute ethanol at 40°C.

-

Preparation of Acid Solution: In a separate flask, dissolve 20.1 g (56 mmol, 1.0 eq) of L-DBTA in 150 mL of absolute ethanol. Heat to 50°C to ensure complete dissolution.[2]

-

Note: A 1:1 molar ratio is standard for diamines to form the bis-tartrate or mono-tartrate salt depending on pKa.[1] For this diamine, a 1:1 ratio typically targets the mono-salt at the more basic primary amine (distal to the phenyl ring), or a 1:2 ratio for the bis-salt.[1][2] We recommend starting with 1:1 to favor the formation of the less soluble diastereomer.[2]

-

-

Mixing: Slowly add the hot acid solution to the amine solution with vigorous stirring. The mixture may become cloudy.[2]

-

Crystallization:

-

Heat the combined solution to reflux (approx. 78°C) until the solution is clear.

-

Allow the solution to cool slowly to room temperature over 4–6 hours.

-

Optimization: If no crystals form at room temperature, cool to 4°C overnight.[2] If an oil forms (oiling out), reheat and add small amounts of water (1–5% v/v) to increase polarity and encourage crystallization.[2]

-

Step 2: Fractional Recrystallization

-

Filtration: Filter the white crystalline solid formed.[2] This is the Crude Salt (enriched in one diastereomer).[2]

-

Mother Liquor: Save the filtrate; it contains the opposite enantiomer enriched.[2]

-

-

Recrystallization:

Step 3: Liberation of the Free Base

-

Suspend the purified diastereomeric salt in water (50 mL).

-

Add 2M NaOH solution dropwise until the pH reaches >12. The free diamine will separate as an oil or precipitate.[2]

-

Extraction: Extract the aqueous mixture with Dichloromethane (3 x 30 mL).

-

Drying: Dry the combined organic layers over anhydrous

. -

Isolation: Filter and concentrate under reduced pressure to yield the enantiopure (S)-3-Phenyl-2,2-dimethyl-1,3-propanediamine (or (R)-enantiomer, depending on the specific salt solubility).

Analytical Validation

Chiral HPLC Method

To determine the Enantiomeric Excess (% ee), use the following method:

| Parameter | Condition |

| Column | Daicel Chiralcel OD-H or Chiralpak AD-H (4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[1]1) |

| Flow Rate | 0.5 mL/min |

| Detection | UV @ 254 nm (Phenyl absorption) |

| Temperature | 25°C |

| Sample Prep | Dissolve 1 mg of free amine in 1 mL of Mobile Phase.[2] |

-

Calculation:

[2]

Physical Properties

-

Melting Point (Racemate): 29–31°C (Low melting solid).[2]

-

Melting Point (Enantiomer HCl Salt): Expect >200°C (Sharp melting point indicates high purity).

-

Optical Rotation: Measure

in Methanol (c=1.0).

Process Flowchart

Caption: Workflow for the resolution of racemic 3-Phenyl-2,2-dimethyl-1,3-propanediamine via diastereomeric salt crystallization.

Troubleshooting & Optimization

-

Oiling Out: If the salt separates as an oil rather than crystals, this is common with gem-dimethyl compounds due to high solubility in organic solvents.[1]

-

Low Yield: If the yield of the first crop is low (<30%), concentrate the mother liquor to half volume and cool again to harvest a second crop.[2]

-

Poor Resolution: If L-DBTA fails to separate the enantiomers effectively, switch to (S)-(+)-Mandelic Acid . Mandelic acid is smaller and may pack better if the gem-dimethyl group creates too much steric hindrance for the bulky DBTA.[1]

References

-

Jacques, J., Collet, A., & Wilen, S. H. (1981).[2] Enantiomers, Racemates, and Resolutions. Wiley-Interscience.[1] (Classic text on resolution strategies).

-

Kozma, D. (2001).[2] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[2] (Reference for selecting resolving agents for amines).

-

Saigo, K., et al. (1996).[2] "Resolution of 1,2-diamines and 1,3-diamines by tartaric acid derivatives." Journal of the American Chemical Society.[2] Link (General methodology for diamine resolution).[2]

-

PubChem. (n.d.).[2][3] 3-Phenyl-2,2-dimethyl-1,3-propanediamine (CID 10261665).[1][3] National Center for Biotechnology Information.[2] Retrieved from [Link][2]

Sources

- 1. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 3-Phenyl-2,2-dimethyl-1,3-propanediamine | C11H18N2 | CID 10261665 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 3-Phenyl-2,2-dimethyl-1,3-propanediamine Synthesis

Executive Summary: The "Neopentyl" Challenge

You are likely accessing this guide because your synthesis of 3-Phenyl-2,2-dimethyl-1,3-propanediamine is stalling at yields below 40%, or you are struggling with purification.

This molecule presents a "perfect storm" of synthetic challenges:

-

The Gem-Dimethyl Effect (Thorpe-Ingold): The 2,2-dimethyl group creates significant steric bulk, retarding intermolecular reactions (like reduction) while accelerating intramolecular side-reactions (like cyclization).

-

Benzylic Labile Center: The C3 position (bearing the phenyl ring) is benzylic, making it sensitive to hydrogenolysis if incorrect hydrogenation catalysts are used.

-

Chelation Traps: As a 1,3-diamine, the product is an excellent bidentate ligand. It avidly binds to boron (from borane reductions) or aluminum (from LAH), often resulting in product loss during the quench.

This guide provides a self-validating protocol to navigate these pitfalls.

Module 1: Synthetic Route Analysis & Failure Points

Before optimizing, confirm your route. The two most common pathways are the Mannich/Aldol Route and the Nitrile Reduction Route .

Pathway Logic & Decision Matrix

Caption: Decision matrix comparing the robust Nitrile Reduction route against the unstable Mannich route. Note the critical "Trap" node during workup.

Module 2: The Critical Reduction Protocol

The bottleneck is almost always the reduction of the nitrile/amide precursor to the amine. The steric bulk of the gem-dimethyl group prevents the reducing agent from approaching the nitrile carbon.

Protocol A: Lithium Aluminum Hydride (LAH) – The "Brute Force" Method

Recommended for: High throughput, non-sensitive substrates.

The Problem: Standard Fieser workups (

Optimized Procedure:

-

Solvent: Use THF (anhydrous), not Diethyl Ether. The higher boiling point (

C) is necessary to overcome the activation energy barrier caused by steric hindrance. -

Stoichiometry: Use 4.0 equivalents of LAH. (Theoretical is 2.0 for nitrile, but excess is required to drive kinetics).

-

Temperature: Reflux is mandatory. Stir at reflux for 16–24 hours . Room temperature reduction will yield the intermediate imine/amidine, which hydrolyzes back to the aldehyde/amide upon workup.

-

The "Glauber's Salt" Quench (Crucial for Yield):

-

Do not use aqueous NaOH.

-

Cool reaction to

C. -

Dilute with wet THF.

-

Add Sodium Sulfate Decahydrate (

) solid in portions until gas evolution ceases. -

Stir for 1 hour. The water in the crystal lattice gently quenches the aluminate without forming the sticky gel.

-

Filter the granular white solid.[1] Wash the solid vigorously with hot THF (the product likes to stick to the salts).

-

Protocol B: Borane-THF ( ) – The "Clean" Method

Recommended for: High purity requirements.

The Problem: Borane forms a stable

Optimized Procedure:

-

Addition: Add

(3.0 equiv) at -

The Acid Breaker:

-

Cool to

C. -

Slowly add Methanol to destroy excess hydride.

-

CRITICAL STEP: Add concentrated HCl (approx 10% of volume) or saturate with HCl gas.

-

Reflux the acidic solution for 1 hour. This step cleaves the stable Boron-Nitrogen bond.

-

Concentrate to dryness (you now have the amine-hydrochloride salt).

-

Basify with NaOH to pH > 12 and extract with DCM.

-

Module 3: Troubleshooting & FAQs

Q1: I see a major impurity at M-2 (Molecular Weight minus 2). What is it?

Diagnosis: This is likely the cyclic amidine or imidazoline derivative. Root Cause: Incomplete reduction. The intermediate imine reacted intramolecularly with the other amine (or nitrile) because the gem-dimethyl group forces them together (Thorpe-Ingold effect). Solution:

-

Increase reaction time.

-

Switch from

(too weak) to LAH or Borane. -

Ensure strictly anhydrous conditions; water promotes the formation of oxygenated side products.

Q2: My yield is <20% and the product is a sticky oil.

Diagnosis: You are losing product during the workup, likely trapped in the metal salts (Aluminum or Boron). Solution:

-

For LAH: Switch to the Glauber's Salt quench (see Module 2).

-

For Borane: You likely didn't reflux with acid. The N-B bond is very strong in neopentyl diamines. You must boil with HCl/MeOH to free the amine.

-

Extraction: The free base is an organic amine. Ensure your aqueous phase is pH > 12 before extraction. Use Chloroform/Isopropanol (3:1) as the extraction solvent if the product is water-soluble.

Q3: Can I use Catalytic Hydrogenation (Pd/C + H2)?

Warning: Proceed with extreme caution. The C3 position is benzylic .

-

Risk: Pd/C at elevated temperatures or pressures can cause hydrogenolysis , cleaving the C-N bond or even the phenyl ring connection, destroying your chiral center.

-

Alternative: If you must use hydrogenation, use Raney Nickel or Rhodium on Alumina , which are less prone to benzylic cleavage than Palladium.

Module 4: Data & Specifications

Comparative Yields by Method

| Method | Reagent | Typical Yield | Purity | Primary Risk |

| A | LAH (Reflux) | 75-85% | High | Salt trapping (requires specific quench) |

| B | Borane-THF | 80-90% | Very High | Stable N-B complex (requires acid reflux) |

| C | <30% | Low | Hydrogenolysis (Benzylic cleavage) | |

| D | 40-50% | Med | Incomplete reduction (Cyclization) |

Physical Properties for Identification

| Property | Value | Notes |

| Appearance | Colorless to pale yellow oil | Darkens on air exposure (oxidation). Store under Argon. |

| Basicity | Diamine | Absorbs |

| Solubility | DCM, MeOH, THF | Poor solubility in Hexanes (due to polarity). |

References

-

The Thorpe-Ingold Effect (Gem-Dimethyl Effect)

- Jung, M. E., & Piizzi, G. (2005). Gem-disubstituent effect: theoretical basis and synthetic applications. Chemical Reviews, 105(5), 1735-1766.

-

Reduction of Hindered Nitriles

- Brown, H. C., & Choi, Y. M. (1982). Selective reductions. 30. Effect of structure on the rate of reaction of representative nitriles with borane-dimethyl sulfide. Journal of Organic Chemistry.

-

Mannich Reaction Optimization

- Arend, M., Westermann, B., & Risch, N. (1998). Modern variants of the Mannich reaction.

-

Workup of Aluminum Hydride Reductions

- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. (Standard reference for the Fieser/Glauber's salt quench protocols).

Disclaimer: This guide is intended for qualified laboratory personnel only. Always review Safety Data Sheets (SDS) for Lithium Aluminum Hydride and Borane before use. These reagents are pyrophoric.

Sources

Purification methods for oily 3-Phenyl-2,2-dimethyl-1,3-propanediamine products

Technical Support Center: Purification of 3-Phenyl-2,2-dimethyl-1,3-propanediamine

Ticket ID: #PUR-3PH-GEM-001 Subject: Troubleshooting Oily Products & Purification Strategies Assigned Specialist: Senior Application Scientist, Separation Sciences

The "Oily Amine" Conundrum

You are encountering a persistent issue where 3-Phenyl-2,2-dimethyl-1,3-propanediamine isolates as a viscous oil rather than a crystalline solid. This is a common phenomenon with lipophilic diamines containing gem-dimethyl groups.

The Science Behind the Problem:

-

The Gem-Dimethyl Paradox: Theoretically, the gem-dimethyl group (Thorpe-Ingold effect) restricts bond rotation, favoring a rigid conformation that should promote crystallization. However, this steric bulk also disrupts the close packing required for stable lattice formation if any impurity (solvent, byproduct) is present.

-

Atmospheric CO₂ Scavenging: Free amines are hygroscopic and avidly react with atmospheric CO₂ to form carbamates. These impurities act as "plasticizers," preventing the oil from solidifying.

-

Silanol Bonding: If you purified this via standard silica chromatography, you likely lost significant mass or eluted a "streaky" oil. Free amines hydrogen-bond irreversibly to acidic silanol groups on silica gel.

Part 1: Diagnostic Workflow

Before proceeding, identify the state of your material using this logic flow.

Figure 1: Decision matrix for processing crude amine oils. Select the path based on purity and scale.

Part 2: Troubleshooting Guide (FAQs)

Q1: I ran a silica column (DCM/MeOH), but my product is stuck or coming out as a yellow smear. Why? A: Standard silica is acidic (pH ~5-6). Your diamine is basic. They are reacting to form a salt on the column.

-

Fix: You must "deactivate" the silica. Pre-flush your column with mobile phase containing 1-5% Triethylamine (Et₃N) or 1% Ammonium Hydroxide (NH₄OH) . This neutralizes the silanol sites, allowing the amine to elute freely.

Q2: My product is pure by NMR but remains an oil. How do I solidify it? A: You are likely dealing with a "supercooled liquid" or trapped solvent.

-

Immediate Fix (Trituration): Dissolve the oil in a minimal amount of diethyl ether. Add pentane dropwise until cloudy. Cool to -20°C and scratch the glass vigorously.

-

Robust Fix: Convert it to a salt (See Protocol B). The Dihydrochloride or Dibenzoyl-L-tartrate salts of this diamine are almost certainly high-melting solids.

Q3: The oil smells like solvent even after hours on the high-vac line. A: Lipophilic amines form "solvates" with chlorinated solvents and aromatics.

-

Fix: "Azeotropic Displacement." Dissolve your oil in Pentane or Hexanes (which do not hydrogen bond) and rotovap to dryness. Repeat 3x. This physically displaces the heavier, stuck solvents (like DCM or Toluene).

Part 3: Validated Experimental Protocols

Protocol A: Buffered "Amine-Safe" Flash Chromatography

Use this if your crude material has significant organic impurities.

-

Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (NH₄OH) [Ratio: 90:9:1].

-

Slurry Packing: Suspend silica gel in the mobile phase. Do not pack with pure DCM.

-

Loading: Dissolve the crude oil in a minimum volume of DCM. If it is not soluble, add a few drops of MeOH.[1]

-

Elution: Run the column. The NH₄OH ensures the amine stays deprotonated and travels as a tight band.

Protocol B: Dihydrochloride Salt Formation (Solidification)

The most reliable method for storage and handling.

-

Dissolution: Dissolve 1.0 g of the oily amine in 5 mL of dry Ethanol or Diethyl Ether .

-

Acidification: Cool the solution to 0°C in an ice bath. Dropwise, add 4M HCl in Dioxane (or 2M HCl in Ether) until the pH reaches ~2 (check with wet pH paper).

-

Note: You need at least 2.2 equivalents of HCl because it is a diamine.

-

-

Precipitation: A white precipitate should form immediately.

-

Troubleshooting: If an oil separates instead of a solid, add Ethyl Acetate dropwise and scratch the flask walls with a glass rod.

-

-

Isolation: Filter the solid under argon/nitrogen to prevent moisture absorption. Wash with cold ether.

-

Drying: Dry in a vacuum oven at 40°C.

Protocol C: Kugelrohr Distillation (Solvent-Free)

Best for >5g scale where chromatography is expensive.

-

Setup: Place the crude oil in the source bulb of a Kugelrohr apparatus.

-

Vacuum: Apply high vacuum (<0.5 mbar is critical).

-

Ramp: Slowly increase temperature.

-

Impurities: Volatile solvents/impurities will distill first (<80°C).

-

Product: The 3-Phenyl-2,2-dimethyl-1,3-propanediamine is expected to distill between 120°C - 160°C (at 0.1 mbar) due to the heavy phenyl group.

-

-

Collection: The product will condense as a clear, colorless oil (which may solidify upon cooling if pure enough).

Part 4: Data & Reference Tables

Table 1: Solvent Selection for Trituration/Crystallization Use these pairs to force the oil into a solid lattice.

| Solvent System | Role of Solvent A (Good Solvent) | Role of Solvent B (Anti-Solvent) | Application |

| Ether / Pentane | Dissolves the amine oil | Low polarity, forces precipitation | Best for free base |

| Ethanol / Et₂O | Dissolves the salt form | Low polarity, induces crystallization | Best for HCl salts |

| DCM / Hexane | Dissolves crude oil | Displaces chlorinated solvates | Solvent removal |

Table 2: Salt Form Properties

| Salt Type | Reagent | Expected Outcome | Stability |

| Dihydrochloride | HCl (in Dioxane/Ether) | White crystalline solid | Very High (Hygroscopic) |

| L-Tartrate | L-Tartaric Acid (in EtOH) | Crystalline solid | High (Good for resolution) |

| Fumarate | Fumaric Acid (in MeOH) | High melting solid | Moderate |

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for general amine purification and pKa estimation).

-

PubChem. (n.d.).[3] 3-Phenyl-2,2-dimethyl-1,3-propanediamine (Compound Summary). National Library of Medicine. (Physical properties and structural data).

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic explanation of the Thorpe-Ingold/Gem-Dimethyl effect on cyclization and conformation).

-

Sigma-Aldrich. (n.d.).[2] Technical Bulletin: Handling and Purification of Amines. (General protocols for preventing carbonate formation and silica interactions).

Sources

Technical Support Center: Azide Reduction in Diamine Synthesis

A Senior Application Scientist's Guide to Troubleshooting and Optimization

Welcome to the Technical Support Center for Azide Reduction. The conversion of a diazide to a diamine is a pivotal step in many synthetic pathways, yet it is frequently plagued by challenges ranging from incomplete reactions to complex purification hurdles. This guide is designed to provide you, our fellow researchers and development professionals, with in-depth, field-proven insights to navigate these challenges effectively. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot logically and optimize your synthesis for robust and repeatable results.

Critical Safety Advisory: Handle with Extreme Caution

Before commencing any experiment, it is imperative to recognize the inherent hazards of azide compounds and the reagents used to reduce them.

-

Organic Azides : These are energy-rich molecules that can be heat- and shock-sensitive, with the potential to decompose explosively.[1][2] Low molecular weight azides and molecules with a high nitrogen-to-carbon ratio present a greater risk.[3][4]

-

NEVER use metal spatulas for handling azides; this can form highly sensitive heavy metal azides.[3][4] Use plastic or ceramic spatulas.

-

AVOID using ground glass joints where possible, as friction can be an ignition source.[1]

-

DO NOT use chlorinated solvents like dichloromethane or chloroform, as they can form explosively unstable di- and tri-azidomethane.[4][5]

-

NEVER concentrate azide solutions to dryness by rotary evaporation or distillation.[1][2]

-

-

Reducing Agents :

-

Palladium on Carbon (Pd/C) can be pyrophoric, especially when dry or in the presence of solvents like methanol.[6]

-

Lithium Aluminum Hydride (LiAlH₄) reacts violently with water and protic solvents and is pyrophoric. All procedures must be conducted under a dry, inert atmosphere by trained personnel.[7]

-

-

Personal Protective Equipment (PPE) : Always wear a lab coat, safety glasses (a face shield is recommended), and chemically resistant gloves. Conduct all experiments in a chemical fume hood, preferably behind a blast shield.[1][2]

Frequently Asked Questions & Troubleshooting Guide

Part 1: Method Selection and General Issues

Q1: What are the primary methods for reducing a diazide to a diamine, and how do I select the best one for my substrate?

Selecting the appropriate reduction method is the most critical decision and depends entirely on the functional groups present in your molecule. The three most common methods are Catalytic Hydrogenation, the Staudinger Reduction, and reduction with Metal Hydrides.

| Method | Typical Reagents | Key Advantages | Key Disadvantages | Best For |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | High yields, clean (byproduct is N₂ gas), scalable.[7] | Lacks chemoselectivity; reduces alkenes, alkynes, nitro groups, and removes benzyl protecting groups.[7][8] Catalyst can be pyrophoric.[6] | Simple molecules without other reducible groups. |

| Staudinger Reduction | PPh₃, H₂O | Excellent chemoselectivity; tolerates most functional groups.[7] Mild reaction conditions. | Stoichiometric phosphine oxide byproduct can be very difficult to remove.[7][9] Reaction can be sluggish with sterically hindered or electron-rich azides.[10] | Complex, multi-functionalized molecules where chemoselectivity is paramount.[11] |

| Metal Hydride Reduction | LiAlH₄ | Very powerful and rapid reduction.[7][12] | Extremely poor chemoselectivity; reduces esters, amides, carboxylic acids, ketones, etc.[7][13][14] Requires strict anhydrous conditions and careful handling.[7] | Substrates that are robust and lack other reducible functional groups. |

Q2: My reaction is not going to completion. How can I monitor its progress accurately?

Effective monitoring is key to understanding your reaction's kinetics.

-

Thin-Layer Chromatography (TLC) : This is the most common method. The azide starting material is typically less polar than the resulting diamine. The diamine, having two basic sites, will often streak on silica gel. Using a mobile phase containing a small amount of a basic additive (e.g., 1-5% triethylamine or ammonium hydroxide in your eluent system) can mitigate streaking and provide a clear picture of the conversion.

-

Infrared (IR) Spectroscopy : The azide group has a very strong and sharp characteristic absorption peak around 2100 cm⁻¹. The disappearance of this peak is a definitive indicator of the reaction's completion.

-

Mass Spectrometry (MS) : Techniques like GC-MS or LC-MS can be used to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak.

Part 2: Troubleshooting Catalytic Hydrogenation

Q3: My hydrogenation reaction has stalled. I've been running it for hours with no further conversion. What's wrong?

This is a common issue, often related to the catalyst or hydrogen supply.

-

Catalyst Poisoning : The catalyst's active sites can be blocked or "poisoned."

-